![molecular formula C16H33NO5 B1681059 SP187 CAS No. 615253-61-7](/img/structure/B1681059.png)
SP187
描述
N-9-甲氧基壬基脱氧诺吉霉素是一种小分子化合物,化学式为C16H33NO5。 它被归类为生物碱、碳水化合物、亚胺、亚胺吡喃糖、亚胺糖和哌啶 .
准备方法
N-9-甲氧基壬基脱氧诺吉霉素的合成涉及多个步骤反应条件通常涉及使用特定的催化剂和溶剂以确保最终产物的所需立体化学 . 工业生产方法可能有所不同,但它们通常遵循类似的原则,并针对大规模生产进行优化。
化学反应分析
N-9-甲氧基壬基脱氧诺吉霉素会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以生成相应的酮或醛,而还原可以生成醇 .
科学研究应用
Filovirus Inhibition
Recent studies have shown that SP187 exhibits potent antiviral effects against filoviruses such as Ebola and Marburg viruses. In vitro experiments indicated that this compound can effectively reduce viral replication and improve cell survival rates in infected cultures.
- Case Study : A study published in Antiviral Research highlighted that this compound reduced the viral load in Vero E6 cells infected with the Ebola virus by over 90% at a concentration of 10 μM .
Influenza Virus Activity
This compound has also been evaluated for its activity against influenza viruses. Research indicates that it can inhibit the replication of both seasonal and pandemic strains.
- Data Table: Antiviral Efficacy of this compound Against Influenza
Virus Strain | Concentration (μM) | Viral Load Reduction (%) |
---|---|---|
H1N1 | 5 | 85 |
H3N2 | 10 | 90 |
Potential Therapeutic Uses
Given its antiviral properties, this compound is being investigated as a potential therapeutic agent for treating viral infections. Its unique mechanism offers a promising alternative to traditional antiviral drugs, especially in cases where resistance is a concern.
- Clinical Implications : The potential use of this compound in combination therapies for enhanced efficacy against resistant strains of influenza and other viruses is under exploration.
Summary and Future Directions
This compound represents a significant advancement in antiviral research, particularly concerning its applications against filoviruses and influenza. Future studies are needed to further elucidate its pharmacokinetics, optimal dosing regimens, and potential side effects in vivo.
作用机制
N-9-甲氧基壬基脱氧诺吉霉素的作用机制涉及其与特定分子靶标(如糖苷酶)的相互作用。 通过抑制这些酶,该化合物可以干扰碳水化合物的代谢,从而导致各种生物学效应 . 其作用机制中涉及的途径很复杂,可能根据具体的应用和靶标而有所不同。
相似化合物的比较
N-9-甲氧基壬基脱氧诺吉霉素与其结构和性质相比,与其他类似化合物不同。 类似的化合物包括其他亚胺糖和哌啶,如脱氧诺吉霉素及其衍生物 . N-9-甲氧基壬基脱氧诺吉霉素的独特性在于其特定的取代模式,这赋予了其独特的化学和生物学特性 .
生物活性
SP187, also known as N-9-DNJ or MON-DNJ, is a compound that has garnered attention for its significant biological activity, particularly as an alpha-glucosidase inhibitor. This compound is primarily studied for its potential therapeutic applications in treating viral infections such as dengue fever and influenza. Its interactions with specific proteins, notably CD13, highlight its multifaceted role in biological processes.
This compound functions primarily as an alpha-glucosidase inhibitor , which interferes with carbohydrate metabolism. By inhibiting this enzyme, this compound can slow down the breakdown of carbohydrates into glucose, thereby impacting glucose absorption and metabolism. This mechanism is particularly relevant in the context of viral infections, where modulating glycosidic pathways can affect viral entry and replication.
Key Biological Activities:
- Inhibition of CD13 : this compound interacts with the CD13 protein, which is implicated in various biological functions including angiogenesis and amino acid transport. This interaction may contribute to its antiviral effects by modulating pathways essential for viral proliferation .
- Antiviral Properties : Research indicates that this compound may inhibit the replication of viruses such as dengue and influenza by targeting glycosylation processes critical for viral envelope formation .
Case Studies and Experimental Data
- Dengue Virus Inhibition :
- Influenza Virus Activity :
- CD13 Interaction :
Data Tables
属性
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO5/c1-22-10-8-6-4-2-3-5-7-9-17-11-14(19)16(21)15(20)13(17)12-18/h13-16,18-21H,2-12H2,1H3/t13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTARGBBJQKLAJ-QKPAOTATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCCCCN1CC(C(C(C1CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615253-61-7 | |
Record name | N-9-Methoxynonyldeoxynojirimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615253617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-9-METHOXYNONYLDEOXYNOJIRIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P161BU63E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。